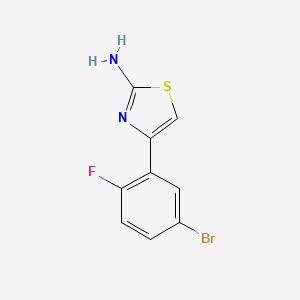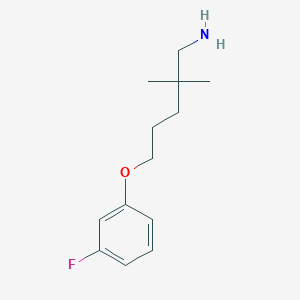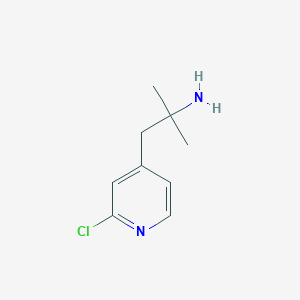
2,2,2-trifluoroethylN-(6-oxopiperidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate is a synthetic organic compound with the molecular formula C₈H₁₁F₃N₂O₃ It is characterized by the presence of a trifluoroethyl group, a piperidinone ring, and a carbamate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate typically involves the following steps:
Formation of the Piperidinone Ring: The starting material, 3-piperidone, is reacted with suitable reagents to introduce the 6-oxo group.
Introduction of the Carbamate Group: The intermediate is then treated with 2,2,2-trifluoroethyl isocyanate under controlled conditions to form the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems can be used.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperidinone ring or the carbamate group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the trifluoroethyl group or the piperidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which 2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethyl N-(4-oxopiperidin-3-yl)carbamate: Similar structure but with a different position of the oxo group.
2,2,2-Trifluoroethyl N-(6-hydroxypiperidin-3-yl)carbamate: Contains a hydroxyl group instead of an oxo group.
Uniqueness
2,2,2-Trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines
Propiedades
Fórmula molecular |
C8H11F3N2O3 |
|---|---|
Peso molecular |
240.18 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate |
InChI |
InChI=1S/C8H11F3N2O3/c9-8(10,11)4-16-7(15)13-5-1-2-6(14)12-3-5/h5H,1-4H2,(H,12,14)(H,13,15) |
Clave InChI |
IRHDLFFOPGNFBC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NCC1NC(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


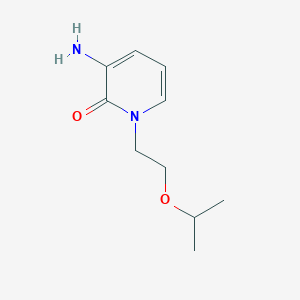
![1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13539193.png)
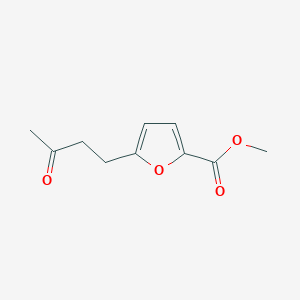






![[5-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B13539241.png)
![(R)-(2,3-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13539249.png)
